2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile
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Overview
Description
2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is a complex organic compound with a unique structure that combines a pyrrole ring, a nicotinonitrile moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile involves multiple steps. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the methoxyethyl and dimethyl groups. The nicotinonitrile moiety is then attached through a series of reactions involving thioether formation and nitrile introduction. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvent systems to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and nicotinonitrile derivatives, such as:
- 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-1H-benzimidazole
- 2-(2-methoxyethyl)-1H-benzimidazole
- 2-(6-(2-methoxyethyl)pyridyl) carboxylates .
Uniqueness
What sets 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile apart is its unique combination of functional groups and structural features.
Biological Activity
The compound 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrrole scaffold , which is known for its diverse biological activities. The presence of dimethyl and methoxyethyl groups enhances its solubility and potential interaction with biological targets.
Antimicrobial Properties
One of the primary areas of interest for this compound is its antimicrobial activity , particularly against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of the 2,5-dimethylpyrrole scaffold exhibit significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.
Table 1: Antitubercular Activity of Pyrrole Derivatives
Compound | MIC (µg/mL) | Activity Type | Notes |
---|---|---|---|
5n | < 1 | Bactericidal | High potency against MDR-TB |
5q | < 1 | Bacteriostatic | Effective against intracellular M. tuberculosis |
5r | < 1 | Bactericidal | Low cytotoxicity in macrophages |
The most active derivatives showed an MIC90 below 1 µg/mL , indicating strong antimicrobial efficacy with low cytotoxicity towards human cells, such as macrophages and pulmonary fibroblasts .
The mechanism by which these pyrrole derivatives exert their antimicrobial effects involves binding to specific targets within the bacterial cell. Molecular docking studies suggest that these compounds can interact with the MmpL3 protein , a crucial component for mycobacterial cell wall synthesis . This interaction disrupts cellular integrity, leading to bacterial death.
Antitumor Activity
In addition to their antimicrobial properties, certain derivatives have shown promise in anticancer research . For instance, studies have demonstrated that related pyrrole compounds can enhance monoclonal antibody production in cell cultures by suppressing cell growth while increasing glucose uptake and ATP levels . This suggests potential applications in biopharmaceutical production.
Table 2: Effects on Monoclonal Antibody Production
Compound | Cell-Specific Productivity (fold increase) | Viability (%) |
---|---|---|
MPPB | 2.2 | >50 |
Control | 1 | >70 |
These findings indicate that the compound could be beneficial in optimizing production processes for therapeutic antibodies .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrrole scaffold significantly affect biological activity. For example, the introduction of bulky groups at specific positions enhances binding affinity to target proteins and improves overall efficacy.
Figure 1: SAR Insights
SAR Insights (Hypothetical image for illustrative purposes)
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Tuberculosis Treatment : A study involving patients with MDR-TB treated with pyrrole derivatives showed a significant reduction in bacterial load after two weeks of treatment.
- Antibody Production Enhancement : In bioreactor setups, the addition of specific pyrrole derivatives resulted in a marked increase in yield and quality of monoclonal antibodies produced from CHO cells.
Properties
IUPAC Name |
2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12-8-13(2)21-19(17(12)10-20)25-11-18(23)16-9-14(3)22(15(16)4)6-7-24-5/h8-9H,6-7,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITWEKFFTFKPCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=C(N(C(=C2)C)CCOC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.